
(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” is a complex compound with a long and intricate structure. It falls under the category of peptides , which are organic molecules composed of amino acids linked together by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzymatic activity, and structural support.
Preparation Methods
Synthetic Routes
The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While I don’t have specific synthetic details for this exact compound, peptide synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Solid-Phase Peptide Synthesis (SPPS)
- In SPPS, the peptide chain grows step by step on a solid support (usually a resin). Amino acids are sequentially added, protected by temporary side-chain protecting groups.
- The final deprotection step releases the fully assembled peptide from the resin.
-
Solution-Phase Synthesis
- Solution-phase methods involve coupling amino acids in solution using activating agents.
- Protecting groups are used to prevent unwanted side reactions during coupling.
Industrial Production
Large-scale production of peptides often relies on SPPS due to its efficiency and scalability. Automation and optimization are key factors in industrial peptide synthesis.
Chemical Reactions Analysis
Reactions
Peptide Bond Formation: The central reaction in peptide synthesis, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.
Deprotection: Removal of protecting groups.
Coupling: Activation of the carboxyl group for the next amino acid addition.
Common Reagents
Fmoc (9-fluorenylmethoxycarbonyl): A common N-terminal protecting group.
DCC (dicyclohexylcarbodiimide): Activates carboxyl groups for coupling.
TFA (trifluoroacetic acid): Used for deprotection.
Major Products
The final product is the target peptide, “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide.”
Scientific Research Applications
This compound finds applications in various fields:
Medicine: As potential drugs or therapeutic agents.
Biotechnology: For studying protein-protein interactions.
Biochemistry: Investigating enzyme function and structure.
Pharmacology: Targeting specific receptors or pathways.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or interfere with cellular processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” to related peptides based on structural features, functional groups, and biological activities.
Properties
Molecular Formula |
C14H27N5O4 |
|---|---|
Molecular Weight |
329.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C14H27N5O4/c1-8(17-10(3)20)13(22)18-9(2)14(23)19-11(12(16)21)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H2,16,21)(H,17,20)(H,18,22)(H,19,23)/t8-,9-,11-/m0/s1 |
InChI Key |
NKQBSRUOFORGPG-QXEWZRGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




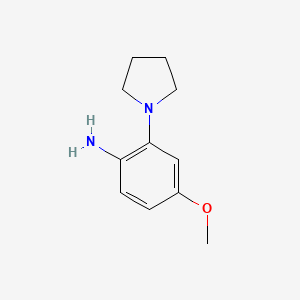
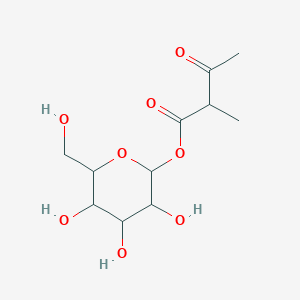
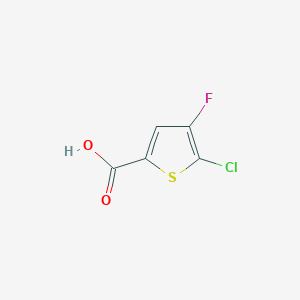
![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)
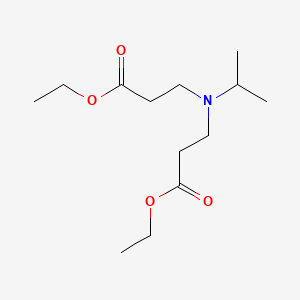

![N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine](/img/structure/B12075996.png)


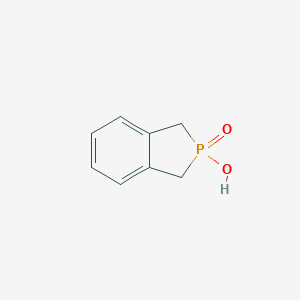

![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)
